molecular formula C7H12ClN7 B2504295 1-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 2107871-39-4

1-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride

Cat. No. B2504295
CAS RN: 2107871-39-4
M. Wt: 229.67
InChI Key: KTZGQTSIIYJFNA-UHFFFAOYSA-N
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Description

The compound "1-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often synthesized for potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods, including the 3+2 annulation method, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Another example is the ultrasound-assisted cyclocondensation reaction, which offers high regioselectivity and yields, as seen in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates . Additionally, a one-pot reaction involving condensation of aryl aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and 1-ethylpyrazol-5-amine in the presence of molecular iodine has been reported for the synthesis of pyrazolo[4,3-e]pyridin-5(4H)-ones .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single crystal X-ray diffraction studies. For instance, the structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed through this method, revealing intramolecular hydrogen bonds and π-π interactions that contribute to the structural stability .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis . Theoretical calculations, including DFT, can be used to predict properties and compare them with experimental data. For example, the antioxidant properties of a pyrazole derivative were evaluated using DPPH and hydroxyl radical scavenging methods . Hirshfeld surface analysis and fingerprint plots can provide insights into the nature of molecular interactions and their contributions to the molecular stability .

Scientific Research Applications

Chemistry and Synthesis of Heterocycles

1-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride appears to be a building block in the synthesis of heterocyclic compounds. Compounds like DCNP and its derivatives, which are chemically similar, are valuable for synthesizing a range of heterocyclic compounds such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these compounds provides mild conditions for generating versatile cynomethylene dyes from various precursors, including amines and azacrown ethers (Gomaa & Ali, 2020).

High Energy Density Materials

The pyrazolyl moiety in this compound might be structurally and functionally related to high-nitrogen azine energetic materials. These materials have applications in the field of energy materials, particularly for their potential in propellants, mixed explosives, and gas generators. Their application can improve the burning rate and reduce the characteristic signal in propellants, reduce sensitivity and enhance detonation performance in explosives, and increase gas content while reducing combustion temperature in gas generators (Yongjin & Shuhong, 2019).

Synthesis and Antioxidant Evaluation

Derivatives of heterocyclic compounds, including those structurally related to this compound, have shown significant biological and medicinal properties. They serve as intermediates for synthesizing numerous heterocycles and undergo various chemical transformations. The synthesis of isoxazolone derivatives, for instance, has been achieved using environmentally friendly and simple procedures, highlighting the compound's potential in sustainable chemistry applications (Laroum et al., 2019).

properties

IUPAC Name

1-[(1-ethyltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N7.ClH/c1-2-14-7(10-11-12-14)5-13-4-6(8)3-9-13;/h3-4H,2,5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZGQTSIIYJFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)CN2C=C(C=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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